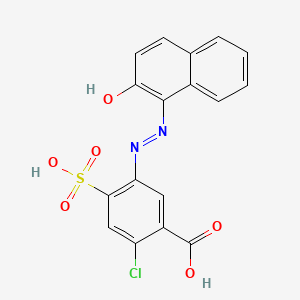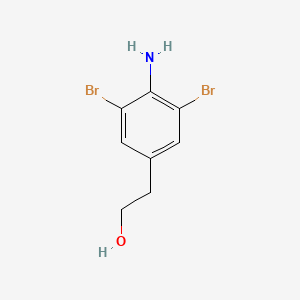
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone is a chemical compound with the molecular formula C6H10ClFNO2 It is known for its unique structure, which includes a morpholine ring, a chloro group, and a fluoro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone typically involves the reaction of morpholine with chloroacetyl chloride and fluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone.
Oxidation Reactions: Oxidation products include oxides and other higher oxidation state compounds.
Reduction Reactions: Reduction products include reduced derivatives with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups play a crucial role in its reactivity and interactions with other molecules. The morpholine ring provides stability and enhances its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(4-Morpholinyl)Ethanone: Similar structure but lacks the fluoro group.
2-Fluoro-1-(4-Morpholinyl)Ethanone: Similar structure but lacks the chloro group.
4-(Chloroacetyl)morpholine: Similar structure but lacks the fluoro group and has a different substitution pattern.
Uniqueness
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
27074-60-8 |
|---|---|
Molekularformel |
C6H9ClFNO2 |
Molekulargewicht |
181.59 g/mol |
IUPAC-Name |
2-chloro-2-fluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H9ClFNO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2 |
InChI-Schlüssel |
CKPUHFUQFHBWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)

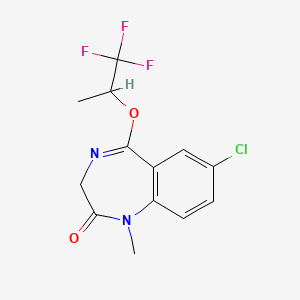

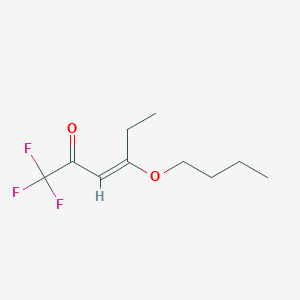


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
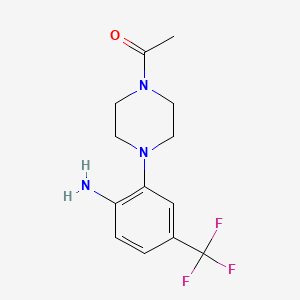
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
